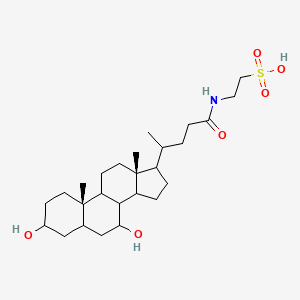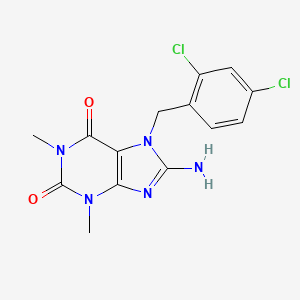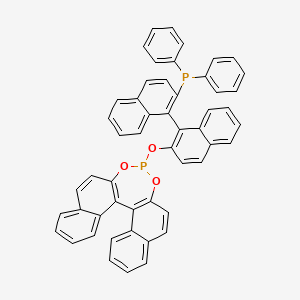
Ursodeoxycholic acid;UDCA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ursodeoxycholic acid, also known as ursodiol, is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It was first characterized in the bile of the Chinese black bear and is formed by 7β-epimerization of chenodeoxycholic acid, a primary bile acid. Ursodeoxycholic acid is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity. It has been used for decades to treat liver diseases, with its first use in traditional medicine dating back more than a hundred years .
準備方法
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through various methods. One traditional method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, yielding a 14% conversion . Another method involves catalytic hydrogenation using Raney nickel as the catalyst in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, achieving a 97% yield .
Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives. This method achieves an 88.5% conversion rate with a 72.8% yield . Another industrial method uses a high-pressure autoclave with Raney cobalt as the catalyst, yielding a 94.1% conversion rate .
化学反応の分析
Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 7-oxo-ursodeoxycholic acid and reduced back to ursodeoxycholic acid using specific enzymes .
Common Reagents and Conditions: Common reagents used in these reactions include chromium trioxide for oxidation and Raney nickel for catalytic hydrogenation. Conditions often involve moderate temperatures (40-80°C) and atmospheric or slightly elevated pressures .
Major Products: The major products formed from these reactions include 7-oxo-ursodeoxycholic acid and other hydroxylated derivatives .
科学的研究の応用
Ursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Used to treat primary biliary cholangitis, gallstones, and other liver-related diseases.
Industry: Employed in the production of pharmaceuticals and as a precursor for other bile acids.
作用機序
Ursodeoxycholic acid works by replacing hydrophobic or more toxic bile acids in the bile acid pool. It reduces cholesterol secretion from the liver and fractional reabsorption of cholesterol by the intestine, resulting in decreased cholesterol content in bile and bile stones . It also targets the farnesoid X receptor (FXR) and various other nuclear receptors, improving cellular autophagy, apoptosis, and mitochondrial functions .
類似化合物との比較
Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less tolerance in humans.
Cholic acid: Another primary bile acid that is more toxic compared to ursodeoxycholic acid.
Obeticholic acid: A synthetic bile acid derivative used for similar therapeutic purposes but with different pharmacokinetic properties.
Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity, making it less toxic and more suitable for long-term use in treating liver diseases. It also exhibits immunomodulating and chemoprotective effects that are not observed in other bile acids .
特性
分子式 |
C26H45NO6S |
|---|---|
分子量 |
499.7 g/mol |
IUPAC名 |
2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1 |
InChIキー |
BHTRKEVKTKCXOH-KGKMONJUSA-N |
異性体SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
![methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate](/img/structure/B14791399.png)
![1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)
![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)
![1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-](/img/structure/B14791418.png)
![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)


![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)
![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
